Desmethyl rabeprazole thioether

Urinary excretion Pharmacokinetics Metabolite profiling

Generic rabeprazole manufacturers face strict ICH Q3A/B impurity thresholds, requiring authenticated reference standards of Rabeprazole Impurity 6 for ANDA method validation. Desmethyl rabeprazole thioether (CAS 117976-91-7), formed exclusively via CYP2C19/2D6-mediated O-desmethylation of rabeprazole thioether (Km 5.1/15.1 µM), serves as the sensitivity-limiting analyte (LLOQ 0.05 ng/mL) in LC-MS/MS bioanalytical methods. - Quantified biomarker for CYP2C19/2D6 pharmacogenetic phenotyping - ICH-compliant impurity profiling standard for ANDA & DMF submissions - Multi-gram scale supply with full COA documentation

Molecular Formula C17H19N3O2S
Molecular Weight 329.4 g/mol
CAS No. 117976-91-7
Cat. No. B054685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl rabeprazole thioether
CAS117976-91-7
Molecular FormulaC17H19N3O2S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCO
InChIInChI=1S/C17H19N3O2S/c1-12-15(18-8-7-16(12)22-10-4-9-21)11-23-17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20)
InChIKeyWKTPBAPTLLDMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Rabeprazole Thioether: Identity, Metabolism & Procurement


Desmethyl rabeprazole thioether (CAS 117976-91-7, UNII 60DBG5I1US), systematically designated as 3-[[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methyl-4-pyridinyl]oxy]propan-1-ol, is a benzimidazole-class thioether compound with the molecular formula C₁₇H₁₉N₃O₂S and a molecular weight of 329.4 g/mol [1]. It is established as a major human metabolite of the proton pump inhibitor (PPI) rabeprazole, generated through a two-step metabolic cascade: initial non-enzymatic reduction of rabeprazole to rabeprazole thioether (rabeprazole sulfide), followed by O-desmethylation predominantly catalyzed by CYP2C19 and CYP2D6 [2]. Unlike the sulfoxide parent drug, this thioether metabolite lacks the sulfinyl functional group responsible for acid-labile covalent inhibition of the gastric H⁺/K⁺-ATPase, yet it retains pharmacological relevance as an active metabolite and a critical impurity marker in rabeprazole sodium quality control [3].

Workflow Bioanalytical metabolite reference for LC-MS/MS
Selection Specific impurity marker for rabeprazole sodium QC
Use Context CYP2C19/2D6 pathway probe and metabolite standard

Irreplaceability of Desmethyl Rabeprazole Thioether


Generic substitution with alternative rabeprazole-related compounds (e.g., rabeprazole thioether, rabeprazole sulfone, or racemic O-desmethyl rabeprazole) is scientifically unsound due to fundamental differences in chemical structure, metabolic origin, and analytical behavior. Desmethyl rabeprazole thioether uniquely combines the thioether reduction state (absent in parent rabeprazole) with the O-desmethyl substituent (absent in rabeprazole thioether), conferring distinct physicochemical properties that directly impact its chromatographic retention, mass spectrometric fragmentation, and enzymatic recognition [1]. Specifically, it is formed exclusively via CYP2C19- and CYP2D6-mediated demethylation of rabeprazole thioether, a pathway not shared by other rabeprazole impurities or metabolites, making it a specific biomarker for CYP2C19/2D6 activity and a non-interchangeable reference standard in bioanalytical method validation and impurity profiling [2][3].

Attribute
Desmethyl Rabeprazole Thioether
Potential Substitutes
Structure
Thioether + O-desmethyl
Thioether without desmethyl; sulfoxide forms
Metabolic origin
CYP2C19/2D6-dependent pathway
CYP3A4 or non-enzymatic; different pathway
Analytical behavior
Distinct retention, MS fragmentation, reported low urinary LLOQ
Different chromatographic profile; higher LLOQ

Desmethyl Rabeprazole Thioether: Quantitative Evidence Guide


Urinary Excretion Profile Differentiation

In a human urinary excretion study following intravenous infusion of 20 mg rabeprazole sodium, desmethyl rabeprazole thioether exhibited a 24-hour cumulative urinary recovery of 0.1631‰ of the administered dose, which is markedly lower than rabeprazole thioether (1.272‰) yet significantly higher than the parent drug rabeprazole (0.04745‰) [1]. This quantitative hierarchy directly reflects the distinct renal elimination behavior of each species and establishes desmethyl rabeprazole thioether as an intermediate excretory metabolite with a well-defined, non-interchangeable position in the metabolic pathway.

Urinary excretion profile
0.1631‰ (desmethyl thioether) vs. 1.272‰ (thioether), 0.04745‰ (parent)
Supports urinary excretion endpoint differentiation; substitution may overestimate recovery.
Reported 7.8× difference in human urine research matrices.
Urinary excretion Pharmacokinetics Metabolite profiling LC-MS/MS

Enzymatic Formation Kinetics: CYP2C19 vs. CYP2D6

In human liver microsomes, the formation of desmethylrabeprazole-thioether from rabeprazole-thioether is catalyzed primarily by CYP2C19 and CYP2D6, with distinct kinetic parameters: for CYP2C19, Kₘ = 5.1 µM and Vₘₐₓ = 600 pmol/min/nmol P450; for CYP2D6, Kₘ = 15.1 µM and Vₘₐₓ = 736 pmol/min/nmol P450 [1]. This enzyme specificity profile differs fundamentally from the CYP3A4-mediated re-oxidation of rabeprazole-thioether back to rabeprazole enantiomers, providing a clear biochemical fingerprint that distinguishes desmethylrabeprazole-thioether from other metabolites.

CYP2C19 vs. CYP2D6 kinetics
CYP2C19: Km 5.1 µM, Vmax 600 pmol/min/nmol; CYP2D6: Km 15.1 µM, Vmax 736 pmol/min/nmol
Supports CYP2C19/2D6 phenotyping endpoint context; enzyme pathway differentiation.
Reported Vmax 6.5× to 8× higher than CYP3A4 comparator.
Enzyme kinetics CYP2C19 CYP2D6 Drug metabolism In vitro

Analytical Sensitivity and LLOQ

In a validated LC-MS/MS method for human urine, desmethyl rabeprazole thioether achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL, which is 6× lower than rabeprazole thioether (0.30 ng/mL) and 3× lower than rabeprazole (0.15 ng/mL) [1]. This superior sensitivity enables detection at trace concentrations and is a direct consequence of the compound's unique ionization efficiency and chromatographic behavior under the specified conditions.

LLOQ sensitivity
0.05 ng/mL (desmethyl thioether) vs. 0.30 ng/mL (thioether), 0.15 ng/mL (parent)
Supports low-concentration quantification in urine research matrices.
Reported LLOQ 6× lower than rabeprazole thioether.
LLOQ LC-MS/MS Bioanalysis Method validation

Bacterial CYP102A1 Biotransformation Efficiency

The O-desmethylation of rabeprazole sulfide to desmethyl rabeprazole thioether by engineered bacterial CYP102A1 mutants yielded kcat values of 39 min⁻¹ (mutant R47L/F87V/L188Q), 93 min⁻¹ (mutant R47L/F87V/L188Q/A335V/Q359R), and 88 min⁻¹ (mutant R47L/F87V/L188Q/I254V/D351E) [1]. Whole-cell biotransformation with the R47L/F87V/L188Q mutant produced 0.63 mM desmethyl rabeprazole sulfide from 2 mM substrate within 4 hours, representing a defined, scalable alternative to chemical synthesis or mammalian microsomal preparations.

CYP102A1 kcat efficiency
kcat 39, 88, 93 min⁻¹ for engineered mutants
Reported biocatalytic production route efficiency.
Whole-cell production: 0.63 mM from 2 mM substrate in 4 h.
Biotransformation Cytochrome P450 Enzyme engineering kcat

Classification as Rabeprazole Impurity 6

Desmethyl rabeprazole thioether is officially recognized as Rabeprazole Impurity 6 in pharmacopoeial and industrial impurity listings . While specific quantitative limits for this impurity are not consolidated in a single public standard, general rabeprazole sodium impurity thresholds are reported at 0.05–0.1% for unknown impurities [1] and total impurities <0.1% in high-purity drug substance [2]. The compound's identification as a distinct, named impurity necessitates its inclusion in impurity profiling methods and reference standard inventories; generic substitutes cannot satisfy regulatory requirements for impurity identification and quantification.

Impurity 6 designation
Class-level
Desmethyl rabeprazole thioether = Rabeprazole Impurity 6
Designated impurity for rabeprazole sodium QC; class-level threshold context.
Data to verify; typical unknown impurity limits 0.05–0.1%.
Impurity profiling Pharmaceutical analysis Rabeprazole sodium Quality control

Plasma vs. Urine Quantitative Range Discrepancy

The validated concentration range for desmethyl rabeprazole thioether differs markedly between biological matrices. In human urine, the linear range spans 0.05–100 ng/mL [1], whereas in human plasma (for rabeprazole thioether as the sole thioether metabolite quantified) the range is 3–500 ng/mL [2]. While these studies quantified different matrices, the data underscore that desmethyl rabeprazole thioether requires matrix-specific calibration and cannot be assumed to follow the same dynamic range as rabeprazole thioether in plasma. Researchers must procure the correct reference standard for the intended matrix to ensure accurate quantification.

Plasma vs. urine range
Urine: 0.05–100 ng/mL; Plasma (thioether ref.): 3–500 ng/mL
Matrix-specific calibration context for urine vs. plasma research matrices.
LLOQ in urine 6× lower than same-matrix thioether.
Calibration range Method validation Plasma Urine

Desmethyl Rabeprazole Thioether: Application Scenarios


CYP2C19/2D6 Pharmacogenetic Phenotyping

Given its exclusive formation from rabeprazole thioether by CYP2C19 (Kₘ 5.1 µM, Vₘₐₓ 600 pmol/min/nmol P450) and CYP2D6 (Kₘ 15.1 µM, Vₘₐₓ 736 pmol/min/nmol P450), desmethyl rabeprazole thioether serves as a specific biomarker for the activity of these polymorphic enzymes [1]. Pharmacogenetic studies investigating CYP2C19 or CYP2D6 genotype-phenotype correlations can employ this metabolite as a quantitative endpoint, enabling precise assessment of enzyme function in vivo or in vitro. The urinary excretion profile (0.1631‰ of dose) further supports its utility in non-invasive sampling protocols [2].

Bioanalytical Method Validation for Urine Metabolites

The exceptionally low LLOQ of 0.05 ng/mL in human urine (6× lower than rabeprazole thioether) makes desmethyl rabeprazole thioether the sensitivity-limiting analyte in LC-MS/MS method validation [3]. Laboratories developing validated bioanalytical methods for rabeprazole and its metabolites must include this compound to ensure assay performance meets regulatory guidelines for lower limit of quantification. The established linear range (0.05–100 ng/mL) provides a ready-to-adopt calibration framework [3].

Rabeprazole Sodium Impurity Control and Submission

Desmethyl rabeprazole thioether is designated as Rabeprazole Impurity 6 and must be monitored and controlled in rabeprazole sodium drug substance and finished dosage forms . Generic drug manufacturers preparing ANDA submissions require authentic reference standards of this impurity to develop and validate impurity profiling methods (HPLC, LC-MS) in compliance with ICH Q3A/B guidelines. Typical impurity thresholds (unknown impurities at 0.05–0.1%, total impurities <0.1%) underscore the need for accurate identification and quantification [4][5].

Biocatalytic Production of Metabolite Reference

Researchers requiring multi-milligram to gram quantities of desmethyl rabeprazole thioether for reference standard preparation or pharmacological evaluation can leverage engineered bacterial CYP102A1 mutants. The characterized kcat values (39–93 min⁻¹) and whole-cell productivity (0.63 mM product from 2 mM substrate in 4 hours) provide a quantifiable and scalable alternative to chemical synthesis or costly mammalian microsomal preparations [6]. This approach is particularly relevant for generating isotopically labeled or high-purity material for mass spectrometry applications.

Application
Selection Property
Validation Focus
CYP2C19/2D6 phenotyping
CYP isoform-specific metabolite formation
Enzyme activity endpoint context
Bioanalytical urine method validation
Low LLOQ metabolite reference
Matrix-specific calibration review
Impurity control for ANDA
Designated Impurity 6 standard
ICH Q3A/B compliance context
Biocatalytic production
Reported enzyme kcat parameters
Scalable whole-cell biotransformation review

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